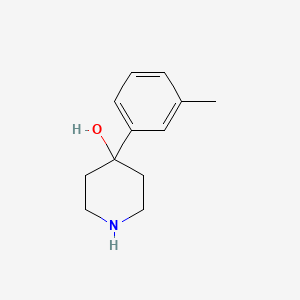

4-(3-甲基苯基)哌啶-4-醇

描述

“4-(3-Methylphenyl)piperidin-4-ol” is a chemical compound with the CAS Number: 71916-57-9 and Linear Formula: C12H17NO . It has a molecular weight of 191.27 .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Molecular Structure Analysis

The IUPAC Name of “4-(3-Methylphenyl)piperidin-4-ol” is 4-(3-methylphenyl)-4-piperidinol . The InChI Code is 1S/C12H17NO/c1-10-3-2-4-11(9-10)12(14)5-7-13-8-6-12/h2-4,9,13-14H,5-8H2,1H3 .

Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Methylphenyl)piperidin-4-ol” include a molecular weight of 191.27 .

科学研究应用

癌症治疗中的芳香化酶抑制:Hartmann和Batzl(1986年)的研究探讨了与4-(3-甲基苯基)哌啶-4-醇相关的化合物的合成和生物评价,以评估它们作为芳香化酶抑制剂的潜力,这是治疗激素依赖性乳腺癌的关键靶点。他们的研究发现,某些衍生物表现出显著的雌激素生物合成抑制作用,优于标准治疗,并展示了在乳腺癌管理中的治疗应用潜力 Hartmann & Batzl, 1986。

抗菌活性:Kumar等人(2008年)报告了与4-(3-甲基苯基)哌啶-4-醇结构相关的螺环哌啶-4-酮的发现,这些化合物被合成并评估其对结核分枝杆菌的活性。一个衍生物显示出有希望的体外和体内抗分枝杆菌活性,表明在结核病治疗中可能有应用 Kumar et al., 2008。

神经保护剂:Chenard等人(1995年)通过结构活性关系研究确定了4-(3-甲基苯基)哌啶-4-醇的衍生物作为强效NMDA拮抗剂。这些化合物显示出作为神经保护剂的潜力,可能有助于通过保护神经元免受谷氨酸毒性的影响来治疗神经退行性疾病 Chenard et al., 1995。

燃料电池用离子交换膜:Olsson等人(2018年)探讨了聚(芳基哌啶)羟基离子交换膜的合成和性质,其中包含类似于4-(3-甲基苯基)哌啶-4-醇中的哌啶基团。这些膜表现出优异的碱性稳定性和导电性,表明它们在碱性燃料电池中的潜在用途 Olsson et al., 2018。

DNA裂解和抗血管生成活性:Kambappa等人(2017年)合成并评估了4-(3-甲基苯基)哌啶-4-醇的新衍生物,以评估它们裂解DNA和抑制血管生成的能力,这些过程在癌症的发展和进展中至关重要。一些衍生物表现出显著的抗血管生成和DNA裂解活性,表明它们有潜力作为抗癌剂 Kambappa et al., 2017。

安全和危害

未来方向

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

作用机制

Target of Action

The primary target of the compound 4-(3-Methylphenyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

4-(3-Methylphenyl)piperidin-4-ol interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .

Biochemical Pathways

The interaction of 4-(3-Methylphenyl)piperidin-4-ol with the CCR5 receptor affects the HIV-1 entry pathway . By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into the cell .

Result of Action

The result of the action of 4-(3-Methylphenyl)piperidin-4-ol is the prevention of HIV-1 entry into the cell . This is achieved by blocking the CCR5 receptor, which is essential for HIV-1 entry . This leads to potential treatment of HIV-1 infections .

属性

IUPAC Name |

4-(3-methylphenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-10-3-2-4-11(9-10)12(14)5-7-13-8-6-12/h2-4,9,13-14H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGOHIWHCKUFKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CCNCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90543375 | |

| Record name | 4-(3-Methylphenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methylphenyl)piperidin-4-ol | |

CAS RN |

71916-57-9 | |

| Record name | 4-(3-Methylphenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

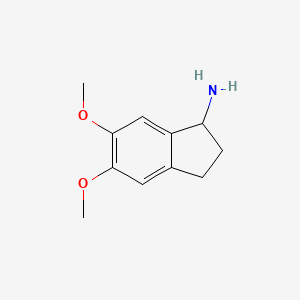

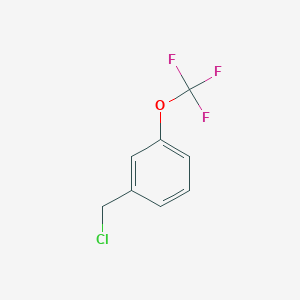

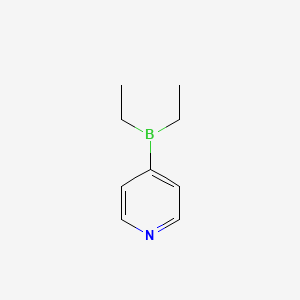

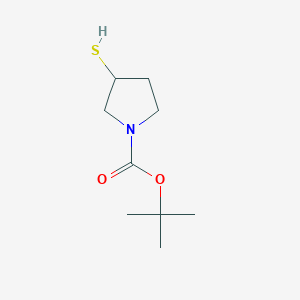

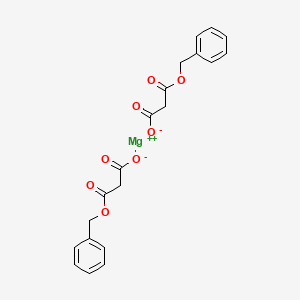

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

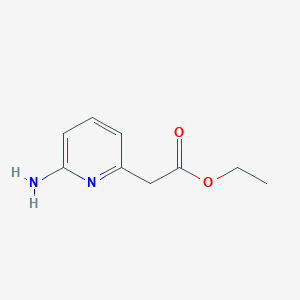

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1590018.png)